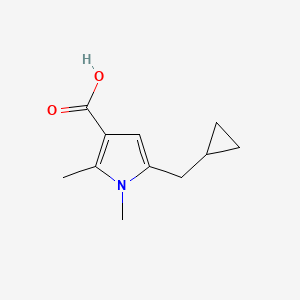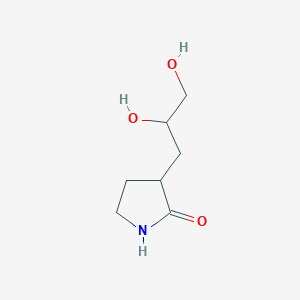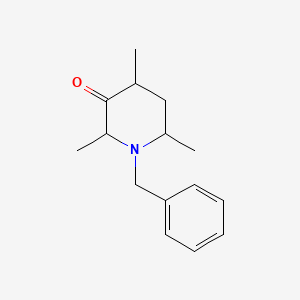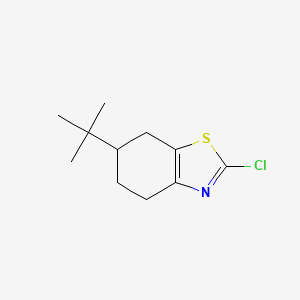
4-(3-Aminophenyl)pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Aminophenyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with an aminophenyl group. Pyrrolidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for drug development .
Méthodes De Préparation
The synthesis of 4-(3-Aminophenyl)pyrrolidin-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-aminophenylboronic acid with a pyrrolidine derivative under Suzuki-Miyaura coupling conditions . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial production methods for such compounds often involve optimizing these reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles .
Analyse Des Réactions Chimiques
4-(3-Aminophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Major products formed from these reactions include nitro derivatives, reduced amines, and substituted aromatic compounds.
Applications De Recherche Scientifique
4-(3-Aminophenyl)pyrrolidin-3-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(3-Aminophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the aminophenyl group contribute to its binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
4-(3-Aminophenyl)pyrrolidin-3-amine can be compared with other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share a similar pyrrolidine core but differ in their substituents and biological activities. The unique combination of the aminophenyl group and the pyrrolidine ring in this compound contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H15N3 |
|---|---|
Poids moléculaire |
177.25 g/mol |
Nom IUPAC |
4-(3-aminophenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C10H15N3/c11-8-3-1-2-7(4-8)9-5-13-6-10(9)12/h1-4,9-10,13H,5-6,11-12H2 |
Clé InChI |
WCYCDLRMCMFFME-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CN1)N)C2=CC(=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(Trifluoromethyl)pyrrolidin-2-yl]acetic acid](/img/structure/B13183951.png)
![1-[(tert-Butoxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid](/img/structure/B13183959.png)
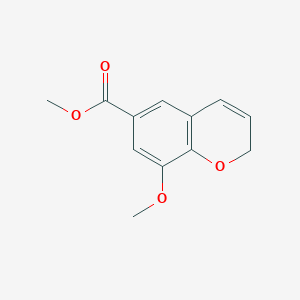

![5,7-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13183974.png)
![3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride](/img/structure/B13183976.png)
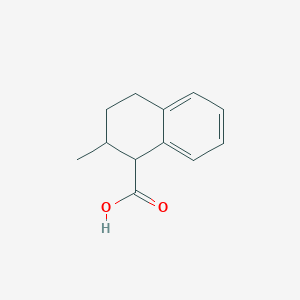
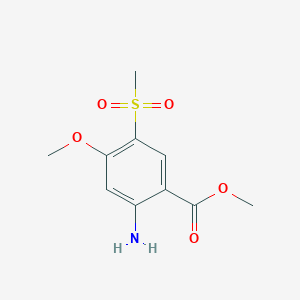
![2-[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B13183991.png)

